4-[(2-methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide
Description
4-[(2-Methylpiperidin-1-yl)sulfonyl]-N-(6-methylpyridin-2-yl)benzamide is a benzamide derivative characterized by a sulfonyl group at the 4-position of the benzamide ring, linked to a 2-methylpiperidine moiety, and an N-(6-methylpyridin-2-yl) substituent.
Properties
IUPAC Name |
4-(2-methylpiperidin-1-yl)sulfonyl-N-(6-methylpyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-14-6-5-8-18(20-14)21-19(23)16-9-11-17(12-10-16)26(24,25)22-13-4-3-7-15(22)2/h5-6,8-12,15H,3-4,7,13H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCNENRSZBESMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features:
- Benzamide Core : Provides a rigid scaffold for substitutions.
- 4-(2-Methylpiperidin-1-yl)sulfonyl Group : Enhances solubility and metabolic stability compared to halogenated or alkoxy substituents .
- N-(6-Methylpyridin-2-yl) Group : Commonly observed in nAChR modulators, critical for receptor binding .
The following analysis compares the target compound with structurally and functionally related benzamide derivatives, focusing on substituent effects, pharmacological activity, and synthetic approaches.
Key Observations:
Substituent Effects on Activity :
- Sulfonyl groups (e.g., piperidinylsulfonyl in 2D216) enhance adjuvant activity, while allyloxy groups (Compound 1) confer nAChR inhibition .
- The 2-methylpiperidine group in the target compound may improve metabolic stability compared to alkyloxy chains, as piperidine derivatives are less prone to oxidative metabolism .
Synthetic Accessibility :
- The target compound can likely be synthesized via sulfonylation of 4-chloro-N-(6-methylpyridin-2-yl)benzamide followed by substitution with 2-methylpiperidine, analogous to methods in .
- Ultrasound-assisted synthesis () could optimize reaction kinetics and yield .
Structure-Activity Relationship (SAR) Trends
- N-(6-Methylpyridin-2-yl) Group : Essential for nAChR binding across multiple analogs . Removal or substitution reduces activity.
- 4-Position Substitutions :
- Electron-Withdrawing Groups (e.g., bromo, fluoro in Compound 35): May enhance binding affinity but reduce solubility .
- Sulfonyl Groups : Improve solubility and metabolic stability. For example, 2D216’s piperidinylsulfonyl group enhances adjuvant potency .
- Heterocyclic Moieties (e.g., thiazole in 2D216): Introduce steric effects, altering receptor selectivity .
Pharmacokinetic and Metabolic Considerations
- Metabolic Stability : Sulfonamide-linked piperidine derivatives are less susceptible to cytochrome P450-mediated oxidation compared to allyloxy or alkyl chains, suggesting prolonged half-life for the target compound .
- Selectivity : The 2-methylpiperidine group may reduce off-target effects compared to simpler amines (e.g., 4-methylpiperazine in 8e) .
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